molecular formula C10H7N3OS B030175 5-Hydroxythiabendazole CAS No. 948-71-0

5-Hydroxythiabendazole

Cat. No.: B030175
CAS No.: 948-71-0
M. Wt: 217.25 g/mol
InChI Key: VNENJHUOPQAPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxythiabendazole is a metabolite of thiabendazole, a benzimidazole derivative widely used as an anthelmintic and fungicide. Thiabendazole is known for its efficacy against a variety of parasitic worms and fungi, and this compound is formed in the body through the hydroxylation of thiabendazole. This compound is significant in both medical and agricultural contexts due to its biological activity and role in drug metabolism .

Mechanism of Action

Target of Action

5-Hydroxythiabendazole, a major metabolite of Thiabendazole , primarily targets nematode β-tubulin . This protein plays a crucial role in the formation of microtubules, which are essential for cell division and structural integrity in nematodes .

Mode of Action

This compound selectively binds to nematode β-tubulin, inhibiting its polymerization . This prevents the formation of microtubules, thereby stopping cell division . Additionally, it has been suggested that this compound inhibits the helminth-specific enzyme fumarate reductase .

Biochemical Pathways

The binding of this compound to β-tubulin disrupts the normal function of microtubules, leading to impaired uptake of glucose and depletion of glycogen . This results in reduced stores of ATP, affecting the energy metabolism of the nematodes . The inhibition of fumarate reductase further disrupts the energy metabolism of the parasites .

Pharmacokinetics

Thiabendazole is extensively metabolized in the liver to this compound . This metabolite is then excreted principally as glucuronide or sulfate conjugates . Plasma concentrations of thiabendazole peak within 1 to 2 hours of oral administration, with most of the drug cleared from the plasma within 8 hours . Within 48 hours, 87% of an oral dose of thiabendazole is excreted in urine and 5% in feces .

Result of Action

The action of this compound leads to the death of the nematodes by disrupting their energy metabolism and inhibiting their cell division . This makes it effective against a variety of nematodes, including Ascaris lumbricoides (common roundworm), Strongyloides stercoralis (threadworm), Necator americanus, Ancylostoma duodenale (hookworm), Trichuris trichiura (whipworm), Ancylostoma braziliense (dog and cat hookworm), Toxocara canis, Toxocara cati (ascarids), and Enterobius vermicularis (pinworm) .

Biochemical Analysis

Biochemical Properties

5-Hydroxythiabendazole is a biomarker of Thiabendazole exposure . It is formed by the metabolic activation of Thiabendazole, involving its oxidation to a quinone imine . This process involves interactions with various enzymes and proteins, including cytochrome P450 and peroxidases .

Cellular Effects

This compound can have various effects on cells. It has been suggested that it can cause cellular toxicity through the induction of oxidative stress . This is due to the depletion of glutathione, a crucial antioxidant in cells .

Molecular Mechanism

The molecular mechanism of this compound involves its bioactivation by cytochrome P450 and peroxidases . It undergoes a two-electron oxidation to form a quinone imine . This reactive intermediate can then interact with biomolecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been found that the half-life for thiabendazole, from which this compound is metabolized, is 1.2 hours in both normal and anephric patients .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been found that thiabendazole, from which this compound is metabolized, is rapidly absorbed and metabolized when administered orally to farm animals as single doses of 50 to 200 mg/kg .

Metabolic Pathways

This compound is involved in the metabolic pathways of Thiabendazole. It is formed by the hydroxylation of Thiabendazole, a process that involves various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxythiabendazole typically involves the hydroxylation of thiabendazole. This can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired position on the benzimidazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These methods ensure high yield and purity of the compound. The use of solid-phase extraction and chromatographic techniques is common to isolate and purify this compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxythiabendazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Hydroxythiabendazole is unique due to its specific hydroxylation, which imparts distinct chemical and biological properties. Unlike its parent compound thiabendazole, this compound is more polar and has different pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNENJHUOPQAPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241627
Record name 5-Hydroxythiabendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948-71-0
Record name 5-Hydroxythiabendazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxythiabendazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxythiabendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxythiabendazole
Reactant of Route 2
Reactant of Route 2
5-Hydroxythiabendazole
Reactant of Route 3
5-Hydroxythiabendazole
Reactant of Route 4
5-Hydroxythiabendazole
Reactant of Route 5
5-Hydroxythiabendazole
Reactant of Route 6
5-Hydroxythiabendazole
Customer
Q & A

Q1: What is the primary metabolic pathway of Thiabendazole in animals?

A1: Thiabendazole is primarily metabolized into 5-Hydroxythiabendazole (5-OH-TBZ) through hydroxylation at the 5-position. This is followed by sulfation to form the O-sulfate conjugate. []

Q2: How is this compound eliminated from the body?

A2: 5-OH-TBZ, primarily in its conjugated form (glucuronide and sulfate), is mainly excreted through urine and feces. [] In lactating animals, a small amount (<1%) can be found in milk. []

Q3: What is the elimination half-life of 5-OH-TBZ?

A3: The urinary elimination half-life (t½) of 5-OH-TBZ after dermal exposure is a few hours. Oral exposure results in a similar half-life of a few hours. []

Q4: Does fascioliasis, a parasitic infection, affect Thiabendazole metabolism?

A4: Yes, fascioliasis, particularly in its later stages, can significantly impact the pharmacokinetics of both Thiabendazole and its metabolite. Infected sheep showed decreased plasma concentrations of 5-OH-TBZ and increased urinary excretion of the free metabolite. []

Q5: Is there evidence of Thiabendazole or 5-OH-TBZ accumulation in tissues?

A5: Studies in goats, cattle, and swine indicate that Thiabendazole and its metabolites are effectively excreted and do not accumulate in tissues. No residues were detectable 30 days after administration. []

Q6: What analytical techniques are commonly used to detect and quantify Thiabendazole and 5-OH-TBZ?

A6: Several methods are employed for analysis, including:* High-performance liquid chromatography (HPLC) with various detection methods: * UV detection [, , , ] * Fluorescence detection [, , , , , ] * Diode array detection (DAD) [, , ] * Tandem mass spectrometry (MS/MS) [, , ]* Gas chromatography with different detectors: * Flame photometric detection (FPD) [] * Mass spectrometry (GC/MS) [, ]

Q7: Can these methods simultaneously analyze Thiabendazole and its metabolites in various matrices?

A7: Yes, several methods allow for the simultaneous determination of Thiabendazole, 5-OH-TBZ, and other metabolites in various matrices, including:* Milk [, , , ]* Liver [, , , , , ]* Muscle [, , , , , ]* Eggs [, ]* Plasma/Serum [, , ]* Urine [, ]

Q8: Can 5-OH-TBZ be bioactivated into reactive species?

A8: Yes, in vitro studies suggest 5-OH-TBZ can be bioactivated by cytochrome P450 (P450) and peroxidases into reactive intermediates, including a quinone imine and a radical species. []

Q9: What is the potential toxicological implication of this bioactivation?

A9: The formation of these reactive intermediates from 5-OH-TBZ could contribute to Thiabendazole-induced toxicity. These species can covalently bind to cellular proteins and DNA, leading to cellular damage. [, ]

Q10: Are there mechanisms that protect against Thiabendazole-induced toxicity?

A10: Studies indicate that Thiabendazole administration can increase glutathione (GSH) concentration and glutathione S-transferase (GST) activity in the liver. This may offer protection against the reactive metabolites of Thiabendazole, including those derived from 5-OH-TBZ. []

Q11: Can Thiabendazole and 5-OH-TBZ inhibit drug-metabolizing enzymes?

A11: Yes, both compounds have shown time-dependent inhibition of CYP1A2, a crucial drug-metabolizing enzyme. This inhibition could potentially lead to drug-drug interactions. []

Q12: What is the mechanism of CYP1A2 inhibition by Thiabendazole?

A12: Thiabendazole acts as a mechanism-based inhibitor of CYP1A2, leading to irreversible enzyme inactivation. The thiazole group of Thiabendazole is believed to be involved in this inhibition. []

Q13: What are the applications of immunoaffinity chromatography in Thiabendazole research?

A13: Monoclonal antibodies specific to Thiabendazole and 5-OH-TBZ have been immobilized on agarose matrices for immunoaffinity chromatography. This technique facilitates the selective extraction and purification of these compounds from complex mixtures. []

Q14: How is 5-OH-TBZ used as a biomarker?

A14: 5-OH-TBZ serves as a valuable biomarker for assessing human exposure to Thiabendazole. Its presence in urine, measured using sensitive analytical techniques like LC/MS/MS, can indicate recent exposure to the fungicide. [, ]

Q15: Are there alternative compounds to Thiabendazole?

A15: While Thiabendazole and its metabolites are effective anthelmintics and fungicides, research continues to explore alternative compounds with potentially improved safety and efficacy profiles. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.